molecular formula C20H26O5 B12321412 ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide

Cat. No.: B12321412
M. Wt: 346.4 g/mol
InChI Key: AZDQVPBPXMWTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide: is a natural diterpenoid compound found in several plantsThe compound is characterized by its molecular formula C20H26O5 and a molecular weight of 346.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves multiple steps, typically starting from naturally occurring precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For instance, the compound can be synthesized through the oxidation of kaurenoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from plant sources followed by purification processes. The compound is isolated using techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield different oxidized derivatives with potential biological activities .

Scientific Research Applications

ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating signaling pathways and interacting with enzymes involved in various biological processes. For instance, it may inhibit certain enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6beta-olide include:

  • ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid
  • This compound derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione

InChI

InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3

InChI Key

AZDQVPBPXMWTKM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.